Desmethyl rabeprazole thioether

Description

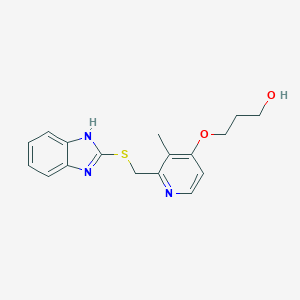

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-12-15(18-8-7-16(12)22-10-4-9-21)11-23-17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTPBAPTLLDMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569438 | |

| Record name | 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-91-7 | |

| Record name | 2-[[[4-(3-Hydroxypropoxy)-3-methyl-2-pyridyl]methyl]thio]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117976-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethyl rabeprazole thioether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4-yl)oxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RABEPRAZOLE THIOETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60DBG5I1US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Desmethyl Rabeprazole Thioether Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Desmethyl Rabeprazole Thioether, a significant metabolite of the proton pump inhibitor, Rabeprazole. The synthesis of this reference standard is crucial for its accurate identification and quantification in metabolic studies and for impurity profiling in the parent drug substance.[1] This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant metabolic pathways.

Introduction and Significance

This compound (CAS 117976-91-7) is a major human metabolite of Rabeprazole.[1] The metabolic pathway involves the non-enzymatic reduction of Rabeprazole to its thioether form (Rabeprazole Sulfide), followed by O-desmethylation. This final step is primarily catalyzed by the cytochrome P450 enzymes, specifically CYP2C19 and CYP2D6.[1] As a key metabolite, a highly purified reference standard of this compound is essential for analytical method development, pharmacokinetic studies, and quality control in the pharmaceutical industry.

The chemical name for this compound is 2-[[[4-(3-Hydroxypropoxy)-3-methyl-2-pyridyl]methyl]thio]-1H-benzimidazole.[2] Its synthesis presents the challenge of selective modification of the side chain without affecting other functional groups. This guide explores both established biotransformation methods and plausible chemical synthesis routes.

Synthetic Strategy and Workflow

The most common strategy for synthesizing benzimidazole-based proton pump inhibitors and their analogues involves the condensation of a substituted pyridine moiety with a 2-mercaptobenzimidazole moiety.[3][4] The synthesis of the target compound logically follows two main stages:

-

Formation of the Thioether Backbone : Synthesis of the precursor, Rabeprazole Thioether, by coupling the appropriate pyridine and benzimidazole derivatives.

-

O-Desmethylation : Conversion of the methoxy group on the propoxy side chain of Rabeprazole Thioether to a hydroxyl group to yield the final product.

The overall workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor and its subsequent conversion to the final product.

Rabeprazole Thioether (2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole) is the direct precursor for the target compound. The following protocol is a standard condensation reaction.[3][5]

Materials:

-

2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

-

1H-benzo[d]imidazole-2-thiol (2-Mercaptobenzimidazole)

-

Sodium Hydroxide (NaOH)

-

Water

-

Acetone or other suitable solvent

Procedure:

-

Prepare a solution of sodium hydroxide (approx. 2.1 equivalents) in a mixture of water and acetone (e.g., 2:1 v/v).

-

To this stirred solution, add 1H-benzo[d]imidazole-2-thiol (approx. 1.2 equivalents) at room temperature.

-

Prepare a separate solution of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (1.0 equivalent) in water.

-

Add the pyridine solution dropwise to the benzimidazole solution over a period of 45-60 minutes, maintaining the temperature at 15–20°C.

-

After the addition is complete, continue stirring at 25–30°C and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated solid product is collected by filtration.

-

Wash the solid with a 1:1 mixture of acetone and water, and then with cold water.

-

Dry the product under vacuum at 50-55°C to a constant weight to yield Rabeprazole Thioether.

Two methods are presented for the final O-desmethylation step.

This method utilizes whole-cell fungal biotransformation to achieve selective O-demethylation of Rabeprazole Thioether.[6]

Materials:

-

Rabeprazole Thioether

-

Cunninghamella blakesleeana 3.970 culture

-

Culture medium (e.g., Potato Dextrose Agar for seeding, and a fermentation medium containing glucose, peptone, yeast extract, K2HPO4, and MgSO4·7H2O)

-

Ethyl Acetate for extraction

-

Semi-preparative HPLC for purification

Procedure:

-

Cultivation: Cultivate Cunninghamella blakesleeana 3.970 in a suitable fermentation medium under optimal conditions (e.g., initial pH 6.0, 28°C, 180 rpm).

-

Substrate Addition: After an initial growth period (e.g., 24 hours), add Rabeprazole Thioether (dissolved in a minimal amount of a suitable solvent like DMSO) to the culture to a final concentration of approximately 3 g/L.

-

Biotransformation: Continue the fermentation for an extended period (e.g., 72 hours), monitoring the conversion of the substrate to the product using HPLC.

-

Extraction: After the reaction, centrifuge the culture broth to separate the mycelia and supernatant. Extract both with ethyl acetate.

-

Purification: Combine the organic extracts, evaporate the solvent under reduced pressure, and purify the resulting residue using semi-preparative HPLC to isolate the this compound.

While specific literature on the direct chemical O-demethylation of Rabeprazole Thioether is not widely available, standard chemical methods can be proposed. This requires careful control to avoid side reactions.

Materials:

-

Rabeprazole Thioether

-

Demethylating agent (e.g., Boron tribromide (BBr₃) or Trimethylsilyl iodide (TMSI))

-

Anhydrous Dichloromethane (DCM)

-

Methanol for quenching

-

Saturated sodium bicarbonate solution

Procedure (General & Requires Optimization):

-

Dissolve Rabeprazole Thioether (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to a low temperature (e.g., -78°C).

-

Slowly add a solution of a demethylating agent like BBr₃ (approx. 1.1-1.5 equivalents) in DCM.

-

Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture again and quench it by the slow addition of methanol.

-

Neutralize the reaction by washing with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize quantitative data reported in the literature for the synthesis of Rabeprazole Thioether and its biotransformation.

Table 1: Synthesis of Rabeprazole Thioether

| Parameter | Value | Reference |

|---|---|---|

| Yield | 70% - 85% | [3][7] |

| Purity (HPLC) | >98% | [7] |

| Starting Materials | 2-chloromethyl-4(methoxy)-3-methylpyridine, 1H-benzo[d]imidazole-2-thiol | [5] |

| Base | Sodium Hydroxide | [3] |

| Solvent | Acetone/Water |[3] |

Table 2: Biotransformation to this compound

| Parameter | Value | Reference |

|---|---|---|

| Microorganism | Cunninghamella blakesleeana 3.970 | [6] |

| Substrate | Rabeprazole Thioether | [6] |

| Conversion Rate | 72.4% | [6] |

| Substrate Conc. | 3 g/L | [6] |

| Reaction Type | O-Demethylation |[6] |

Metabolic Pathway Context

Understanding the metabolic fate of Rabeprazole is critical for drug development. The primary pathway leading to the formation of this compound in humans is illustrated below.

Caption: In-vivo metabolic conversion of Rabeprazole to its key metabolites.

This guide provides a foundational understanding and practical protocols for the synthesis of the this compound reference standard. Researchers should adapt and optimize these methods based on their specific laboratory conditions and analytical requirements.

References

- 1. This compound|CAS 117976-91-7 [benchchem.com]

- 2. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. media.neliti.com [media.neliti.com]

- 6. mdpi.com [mdpi.com]

- 7. CN106674198A - Preparation method for key intermediate rabeprazole thioether - Google Patents [patents.google.com]

In-Depth Technical Guide to the Chemical Characterization of Desmethyl Rabeprazole Thioether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl rabeprazole thioether is a significant human metabolite of the proton pump inhibitor rabeprazole. A thorough chemical characterization of this compound is crucial for comprehensive pharmacokinetic and metabolic studies, as well as for impurity profiling in the manufacturing of rabeprazole. This guide provides a detailed overview of the physicochemical properties, spectroscopic data, and chromatographic analysis of this compound. It includes detailed experimental protocols for key analytical techniques and visual diagrams to elucidate metabolic pathways and analytical workflows, serving as a valuable resource for researchers in the pharmaceutical sciences.

Physicochemical Properties

This compound, with the IUPAC name 3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol, is a derivative of rabeprazole where the methoxy group on the propoxy side chain is replaced by a hydroxyl group, and the sulfinyl group is reduced to a thioether.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉N₃O₂S | --INVALID-LINK-- |

| Molecular Weight | 329.42 g/mol | --INVALID-LINK-- |

| Exact Mass | 329.11979803 Da | --INVALID-LINK-- |

| CAS Number | 117976-91-7 | --INVALID-LINK-- |

| XLogP3 | 2.8 | --INVALID-LINK-- |

| Polar Surface Area | 96.3 Ų | --INVALID-LINK-- |

Metabolic Pathway of Rabeprazole to this compound

Rabeprazole undergoes extensive metabolism in the liver. One of the major metabolic pathways involves a non-enzymatic reduction to rabeprazole thioether. Subsequently, rabeprazole thioether is metabolized to this compound primarily through O-desmethylation. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP2C19 and CYP2D6.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H-NMR (600 MHz, DMSO-d₆) δ (ppm): 8.23 (1H, d, J = 5.6 Hz), 7.45 (2H, dd, J₁ = 5.8, J₂ = 3.2 Hz), 7.11 (2H, dd, J₁ = 5.9, J₂ = 3.1 Hz), 6.95 (1H, d, J = 5.6 Hz), 4.69 (2H, s), 4.12 (2H, t, J = 6.2 Hz), 3.58 (2H, t, J = 6.2 Hz), 2.21 (3H, s), 1.87–1.91 (2H, m).

¹³C-NMR (150 MHz, DMSO-d₆) δ (ppm): 163.27, 155.16, 150.90, 148.24, 121.73, 120.20, 106.78, 65.50, 57.56, 36.74, 32.31, 10.88.

| ¹H-NMR Data | ¹³C-NMR Data |

| Chemical Shift (ppm) | Assignment |

| 8.23 | Aromatic CH |

| 7.45 | Aromatic CH |

| 7.11 | Aromatic CH |

| 6.95 | Aromatic CH |

| 4.69 | -S-CH₂- |

| 4.12 | -O-CH₂- |

| 3.58 | -CH₂-OH |

| 2.21 | -CH₃ |

| 1.87-1.91 | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 330.1271 |

| Major Fragment Ions | While a detailed public fragmentation spectrum is not readily available, the primary fragmentation is expected to involve the cleavage of the thioether bond, resulting in fragments corresponding to the benzimidazole and the substituted pyridine moieties. |

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be inferred from the structure of the molecule and data from related compounds. The spectrum of rabeprazole shows a characteristic S=O stretching band around 1094 cm⁻¹. The absence of this band and the presence of a broad O-H stretching band would be indicative of this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound from rabeprazole and other related substances.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). |

| Detection | UV at approximately 280-290 nm |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Experimental Protocols

Synthesis of this compound

Purification

Purification of this compound can be achieved using preparative HPLC with a C18 column and a suitable mobile phase gradient of water and acetonitrile or methanol. The fractions containing the pure compound are collected, and the solvent is removed under reduced pressure.

LC-MS/MS Analysis

A sensitive and selective LC-MS/MS method is essential for the quantification of this compound in biological matrices.

-

Sample Preparation: Protein precipitation of plasma samples with a suitable organic solvent (e.g., acetonitrile or methanol) followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatographic Conditions: A C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: Electrospray ionization in positive ion mode (ESI+). The transitions for multiple reaction monitoring (MRM) would be selected based on the precursor ion (m/z 330.1) and its characteristic product ions.

Analytical Workflow

The following diagram illustrates a typical workflow for the chemical characterization of this compound.

Conclusion

The chemical characterization of this compound is a multifaceted process requiring a combination of spectroscopic and chromatographic techniques. This guide provides a foundational understanding of its properties and the analytical methodologies required for its comprehensive analysis. The presented data and protocols are intended to support researchers and scientists in their drug development and metabolic investigation efforts related to rabeprazole.

References

In-Depth Technical Guide: Desmethyl Rabeprazole Thioether (CAS Number 117976-91-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl rabeprazole thioether, with the Chemical Abstracts Service (CAS) number 117976-91-7, is a significant human metabolite of the proton pump inhibitor (PPI) rabeprazole. This technical guide provides a comprehensive overview of its metabolic pathways, synthesis, and analytical quantification. This compound is formed through the enzymatic action of cytochrome P450 isoforms, primarily CYP2C19 and CYP2D6, on rabeprazole's primary metabolite, rabeprazole thioether. As a key molecular entity in the study of rabeprazole's pharmacokinetics and metabolism, a thorough understanding of its properties and behavior is crucial for drug development and clinical pharmacology. This document outlines detailed experimental protocols for its analysis and presents key quantitative data in a structured format to aid researchers in their investigations.

Introduction

Rabeprazole is a widely prescribed proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Its clinical efficacy and safety are intrinsically linked to its metabolic fate within the body. This compound is a major metabolite in humans, and its formation is subject to genetic polymorphisms of metabolizing enzymes, particularly CYP2C19.[1][2] Consequently, the study of this compound is essential for understanding the inter-individual variability in rabeprazole's therapeutic effects and potential drug-drug interactions. This guide serves as a technical resource, consolidating critical information on its metabolic generation, chemical synthesis, and analytical determination.

Metabolic Pathways

The formation of this compound is a multi-step process primarily occurring in the liver. Rabeprazole is first metabolized to rabeprazole thioether through a non-enzymatic reduction.[2] Subsequently, rabeprazole thioether undergoes O-desmethylation to form this compound. This reaction is principally catalyzed by the cytochrome P450 enzymes CYP2C19 and, to a lesser extent, CYP2D6.[3] An alternative minor pathway involves the demethylation of rabeprazole by CYP2C19 to form desmethyl rabeprazole, which is then converted to this compound, a reaction that may also involve CYP2D6.

The following diagram illustrates the primary metabolic pathway leading to the formation of this compound:

Caption: Primary metabolic pathway of rabeprazole to this compound.

Quantitative Data

In Vitro Metabolic Kinetics

The enzymatic formation of this compound from rabeprazole thioether has been characterized using human liver microsomes and recombinant CYP enzymes. The following table summarizes the key kinetic parameters.

| Enzyme | Substrate | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) |

| CYP2C19 | Rabeprazole Thioether | 5.1 µM | 600 pmol/min/nmol P450 |

| CYP2D6 | Rabeprazole Thioether | 15.1 µM | 736 pmol/min/nmol P450 |

Data sourced from Miura et al. (2006).

Physicochemical Properties

| Property | Value |

| CAS Number | 117976-91-7 |

| Molecular Formula | C17H19N3O2S |

| Molecular Weight | 329.42 g/mol |

Experimental Protocols

Chemical Synthesis

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the chemical synthesis of this compound.

Analytical Quantification in Biological Matrices

A validated analytical method for the quantification of this compound in human urine has been reported, providing a basis for method development in other biological matrices such as plasma.

Analytical Method Workflow:

Caption: General workflow for the analytical quantification of this compound.

Reported LC-MS/MS Method for Quantification in Human Urine:

-

Sample Preparation: Protein precipitation with methanol.

-

Chromatographic Separation:

-

Column: Dikma Inspire™ C18 (150 mm × 2.1 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and 10 mM ammonium acetate buffer containing 0.05% formic acid (55:45, v/v).

-

-

Detection: Tandem mass spectrometry (MS/MS).

-

Linearity Range: 0.05160 - 82.53 ng/mL in human urine.

Note: This method would require validation for use with plasma samples.

Conclusion

This compound is a crucial metabolite for understanding the complete pharmacokinetic profile of rabeprazole. The quantitative data on its enzymatic formation highlights the importance of CYP2C19 and CYP2D6 in its biotransformation. The provided conceptual synthesis and analytical workflows offer a starting point for researchers aiming to prepare or quantify this metabolite. Further research is warranted to establish a detailed, publicly available synthesis protocol and to characterize its in vivo pharmacokinetic profile in plasma, which will be invaluable for advancing our understanding of rabeprazole's metabolism and for the development of personalized medicine approaches.

References

- 1. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. This compound|CAS 117976-91-7 [benchchem.com]

- 4. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and synthesis of potential impurities of rabeprazo...: Ingenta Connect [ingentaconnect.com]

- 6. media.neliti.com [media.neliti.com]

- 7. tandfonline.com [tandfonline.com]

- 8. jocpr.com [jocpr.com]

molecular weight of desmethyl rabeprazole thioether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of desmethyl rabeprazole thioether, a significant metabolite of the proton pump inhibitor, rabeprazole. This document details its physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its metabolic pathway.

Core Compound Data

This compound is the product of O-desmethylation of rabeprazole thioether, a primary metabolite of rabeprazole.[1] Its characterization is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies of rabeprazole.[1]

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound. These values are essential for its identification, quantification, and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 3-[2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | [2] |

| CAS Number | 117976-91-7 | [1][3] |

| Molecular Formula | C₁₇H₁₉N₃O₂S | [1][3][4] |

| Molecular Weight | 329.42 g/mol | [1][4][5] |

| Boiling Point | 572.5 ± 60.0 °C (Predicted) | [5] |

| Density | 1.32 g/cm³ (Predicted) | [6] |

| pKa | 10.60 ± 0.10 (Predicted) | [5] |

| Flash Point | 300.1 °C | [6] |

| Polar Surface Area | 96.3 Ų | [6] |

| XLogP3 | 3.31980 | [6] |

Metabolic Pathway

This compound is formed in humans through the metabolism of rabeprazole. The pathway primarily involves two key steps: the non-enzymatic reduction of rabeprazole to rabeprazole thioether, followed by the enzymatic O-desmethylation of rabeprazole thioether. This final step is catalyzed mainly by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[1]

Experimental Protocols

Detailed methodologies are critical for the accurate synthesis, identification, and quantification of this compound in research and development.

Chemical Synthesis Workflow

The chemical synthesis of this compound can be logically derived from established methods for its parent compound, rabeprazole thioether. The process involves a nucleophilic substitution reaction between a pyridine derivative and 2-mercaptobenzimidazole.

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve 2-mercaptobenzimidazole and 2-(chloromethyl)-3-methyl-4-(3-hydroxypropoxy)pyridine hydrochloride in a suitable solvent such as dichloromethane.

-

Catalysis: Introduce a phase transfer catalyst to facilitate the reaction.

-

Reaction Conditions: Stir the mixture at a controlled temperature. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, perform a liquid-liquid extraction to separate the organic and aqueous phases. Wash the organic phase with purified water and then with a saturated salt solution.

-

Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate and filter the solution.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Biotransformation Protocol for Synthesis

An alternative to chemical synthesis is biotransformation, using microorganisms to perform the desired chemical modification. This protocol is based on the O-demethylation of rabeprazole sulfide using the fungus Cunninghamella blakesleeana.

Methodology:

-

Strain Cultivation: Cultivate Cunninghamella blakesleeana 3.970 in a suitable culture medium under optimal conditions of pH, temperature, and aeration.

-

Substrate Addition: Introduce rabeprazole sulfide (the substrate) into the fungal culture.

-

Biotransformation: Maintain the culture under controlled conditions for a specified duration to allow for the biotransformation to occur.

-

Extraction: After the incubation period, extract the metabolite from the culture medium. This typically involves separating the mycelium from the broth, followed by solvent extraction of the broth.

-

Isolation and Purification: Isolate the target metabolite, O-demethyl rabeprazole sulfide, from the extract using techniques such as semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Structure Verification: Confirm the identity and structure of the isolated compound using analytical methods like Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation, identification, and quantification of this compound and related impurities.

Methodology:

-

Chromatographic System: Utilize an HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: Employ a reverse-phase column, such as an octadecylsilane (C18) bonded silica column (e.g., 4.6 x 150mm, 5 µm particle size).

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). A common composition might be a 30:70 (v/v) mixture of buffer and methanol.

-

Chromatographic Conditions:

-

Flow Rate: Set a constant flow rate, typically around 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, for instance, 30°C.

-

Detection Wavelength: Set the detector to a wavelength where the analyte has significant absorbance, such as 285 nm.

-

-

Sample Preparation: Accurately weigh and dissolve a standard or sample of this compound in a suitable diluent (often the mobile phase) to a known concentration.

-

Injection and Analysis: Inject a fixed volume (e.g., 20 µL) of the sample solution into the HPLC system and record the chromatogram. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

References

- 1. This compound|CAS 117976-91-7 [benchchem.com]

- 2. This compound | C17H19N3O2S | CID 15166260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound , 99.00% , 117976-91-7 - CookeChem [cookechem.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Metabolic Pathway of Rabeprazole to Desmethyl Rabeprazole Thioether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of rabeprazole to its desmethyl rabeprazole thioether metabolite. The document details the enzymatic and non-enzymatic pathways involved, presents quantitative kinetic data, outlines detailed experimental protocols for studying this biotransformation, and includes visualizations to illustrate the core concepts.

Introduction to Rabeprazole Metabolism

Rabeprazole, a proton pump inhibitor (PPI), is primarily metabolized in the liver. A significant portion of its clearance is independent of the cytochrome P450 (CYP) system, proceeding through a non-enzymatic reduction to rabeprazole thioether.[1][2] However, the formation of this compound, a key metabolite, involves both enzymatic and non-enzymatic steps, with the CYP2C19 and CYP2D6 isoenzymes playing crucial roles.[3][4] Understanding this metabolic pathway is critical for predicting drug-drug interactions, assessing the impact of genetic polymorphisms on drug efficacy, and developing new drug entities.

Metabolic Pathways to this compound

There are two primary pathways for the formation of this compound:

Pathway 1: Thioether Intermediate Pathway

-

Non-Enzymatic Reduction: Rabeprazole is first reduced to rabeprazole thioether. This is a major metabolic route that occurs non-enzymatically.[1][5]

-

Enzymatic Desmethylation: The resulting rabeprazole thioether is then O-demethylated by CYP2C19 and, to a lesser extent, CYP2D6, to form this compound.[3][4]

Pathway 2: Desmethylation First Pathway

-

Enzymatic Desmethylation: Rabeprazole is first O-demethylated by CYP2C19 to form desmethyl rabeprazole.[5]

-

Non-Enzymatic Conversion: Desmethyl rabeprazole is subsequently converted to this compound through a non-enzymatic process.[5] CYP2D6 may also play a role in this conversion.[6]

The following diagram illustrates these interconnected metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaron.com [pharmaron.com]

- 3. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

The Role of CYP2C19 in the Formation of Desmethyl Rabeprazole Thioether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabeprazole, a second-generation proton pump inhibitor (PPI), undergoes a complex metabolic activation and deactivation process involving both enzymatic and non-enzymatic pathways. A key metabolite in this cascade is desmethyl rabeprazole thioether. The formation of this compound is significantly influenced by the cytochrome P450 enzyme, CYP2C19. This technical guide provides an in-depth analysis of the role of CYP2C19 in the generation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways. Understanding this interaction is crucial for drug development, personalized medicine, and predicting drug-drug interactions.

Introduction

Rabeprazole is primarily metabolized in the liver. Unlike other PPIs, a significant portion of its clearance is through a non-enzymatic reduction to rabeprazole thioether.[1][2][3][4] However, the enzymatic pathway, predominantly mediated by CYP2C19 and CYP3A4, plays a critical role in the subsequent metabolism of rabeprazole and its thioether metabolite.[1][2][5][6][7] Specifically, CYP2C19 is instrumental in the demethylation of both the parent drug, rabeprazole, and its thioether derivative.[1][8] This guide focuses on the direct pathway from rabeprazole thioether to this compound, a reaction catalyzed by CYP2C19.[9][10][11] The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in rabeprazole metabolism, although the clinical impact is considered less pronounced compared to other PPIs.[2][12][5][13]

Rabeprazole Metabolic Pathways

The metabolism of rabeprazole is multifaceted. The primary routes include:

-

Non-enzymatic Reduction: Rabeprazole is converted to rabeprazole thioether.[1][2][3][4]

-

CYP3A4-mediated Oxidation: Rabeprazole is oxidized to rabeprazole sulfone.[12][8]

-

CYP2C19-mediated Demethylation: Rabeprazole is demethylated to desmethyl rabeprazole.[1][8]

The resulting rabeprazole thioether is a substrate for further metabolism, leading to the formation of this compound, a reaction in which CYP2C19 is a key catalyst.[1][8][9][10]

Quantitative Data on this compound Formation

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have provided quantitative insights into the kinetics of this compound formation. The following table summarizes the key kinetic parameters for the metabolism of rabeprazole thioether by CYP2C19.

| Enzyme | Substrate | Metabolite | Km (μM) | Vmax (pmol/min/nmol P450) | Reference |

| CYP2C19 | Rabeprazole Thioether | This compound | 5.1 | 600 | [9][10] |

| CYP2D6 | Rabeprazole Thioether | This compound | 15.1 | 736 | [9][10] |

Data presented as mean values.

Experimental Protocols

The following sections detail the methodologies employed in key in vitro experiments to elucidate the role of CYP2C19 in this compound formation.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of rabeprazole thioether metabolism in a complex system containing a mixture of drug-metabolizing enzymes.

Objective: To determine the Km and Vmax for the formation of this compound from rabeprazole thioether in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Rabeprazole thioether

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for HPLC analysis

Procedure:

-

Prepare a series of concentrations of rabeprazole thioether in phosphate buffer.

-

Pre-incubate the HLMs (e.g., 0.2 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Add the various concentrations of rabeprazole thioether to the incubation mixture.

-

Incubate for a predetermined time (e.g., 15 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of this compound using a validated HPLC or LC-MS/MS method.

-

Calculate the rate of metabolite formation at each substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Metabolism using Recombinant CYP Enzymes

This protocol allows for the specific investigation of the role of individual CYP isoforms in the metabolism of rabeprazole thioether.

Objective: To identify the specific CYP enzymes responsible for the formation of this compound and determine their kinetic parameters.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2C19, CYP2D6, CYP3A4, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Rabeprazole thioether

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

Procedure:

-

Follow a similar procedure as described for the HLM experiment (Section 4.1).

-

Instead of HLMs, use a specific concentration of each recombinant CYP enzyme (e.g., 10 pmol/mL).

-

Incubate rabeprazole thioether with each individual CYP isoform separately.

-

Analyze the formation of this compound for each reaction.

-

Identify the isoforms that produce the metabolite.

-

For the active isoforms, perform kinetic studies by varying the substrate concentration to determine Km and Vmax, as described for the HLM experiment.

Discussion

The data clearly indicate that CYP2C19 is a significant contributor to the formation of this compound from rabeprazole thioether.[9][10] With a lower Km value compared to CYP2D6, CYP2C19 exhibits a higher affinity for rabeprazole thioether.[9][10] This suggests that at lower, clinically relevant concentrations, CYP2C19 may play a more prominent role in this specific metabolic step.

The genetic polymorphism of CYP2C19, leading to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid metabolizers), can influence the rate of this compound formation. While the overall clinical impact of CYP2C19 genotype on rabeprazole efficacy is debated and considered less critical than for other PPIs, understanding its role in specific metabolic pathways is essential for a complete pharmacological profile.[2][12][14]

Conclusion

CYP2C19 plays a definitive role in the metabolic pathway of rabeprazole, specifically in the conversion of rabeprazole thioether to this compound. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in drug development. Further investigation into the clinical implications of CYP2C19-mediated formation of this metabolite is warranted to refine therapeutic strategies and advance the principles of personalized medicine in the context of PPI therapy.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jwatch.org [jwatch.org]

- 6. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Production of an O-desmethylated product, a major human metabolite, of rabeprazole sulfide by bacterial P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CYP2C19 genotype and the PPIs--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Non-Enzymatic Formation of Rabeprazole Thioether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-enzymatic formation of rabeprazole thioether, a primary degradation product of the proton pump inhibitor rabeprazole. Understanding this transformation is critical for the development of stable pharmaceutical formulations and for the accurate assessment of drug purity and stability. This document outlines the underlying chemical pathway, detailed experimental protocols for inducing and analyzing this degradation, and quantitative data from relevant studies.

Introduction

Rabeprazole, a substituted benzimidazole, is a potent inhibitor of the gastric H+/K+-ATPase (proton pump). Its therapeutic efficacy is, however, challenged by its inherent instability in acidic environments. The primary non-enzymatic degradation pathway in the presence of acid involves the reduction of the sulfoxide moiety of rabeprazole to form rabeprazole thioether. This conversion is a critical consideration in drug formulation, manufacturing, and storage, as the formation of impurities can impact the safety and efficacy of the final drug product.

The Chemical Transformation Pathway

The non-enzymatic conversion of rabeprazole to rabeprazole thioether is an acid-catalyzed reduction reaction. The acidic conditions protonate the benzimidazole nitrogen, initiating a cascade of electronic rearrangements that ultimately lead to the reduction of the sulfoxide group to a thioether.

Quantitative Data on Rabeprazole Degradation

Forced degradation studies are instrumental in elucidating the stability of a drug substance. The following tables summarize quantitative data from such studies on rabeprazole, highlighting the conditions that lead to the formation of rabeprazole thioether and other degradation products.

| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation of Rabeprazole | Reference |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 45 min | Significant | [1] |

| Acid Hydrolysis | 0.5 M HCl | 80°C | 2 hours | ~15% | [1] |

| Base Hydrolysis | 0.5 M NaOH | 60°C | 2 hours | Significant | [1] |

| Oxidative | 1% H₂O₂ | Room Temp. | 30 min | Significant | [1] |

| Thermal | Dry Heat | 105°C | 18 hours | Significant | [1] |

Note: The term "Significant" is used where the precise percentage of degradation was not specified in the source material, but the degradation was noted as being substantial.

Experimental Protocols

This section provides detailed methodologies for the forced degradation of rabeprazole to induce the non-enzymatic formation of rabeprazole thioether and the subsequent analysis using High-Performance Liquid Chromatography (HPLC).

Protocol for Acid-Induced Degradation of Rabeprazole

This protocol is a representative example based on common practices in forced degradation studies.

Objective: To induce the degradation of rabeprazole to rabeprazole thioether under acidic conditions.

Materials:

-

Rabeprazole sodium working standard

-

Hydrochloric acid (HCl), 0.1 M and 0.5 M solutions

-

Sodium hydroxide (NaOH), 0.1 M and 0.5 M solutions (for neutralization)

-

Volumetric flasks (50 mL)

-

Water bath or oven

-

pH meter

Procedure:

-

Accurately weigh tablet powder equivalent to 25 mg of rabeprazole sodium and transfer it to a 50 mL volumetric flask.

-

Add 10 mL of diluent (as specified in the analytical method, e.g., a mixture of buffer and organic solvent) and sonicate to dissolve the rabeprazole.

-

Add 3 mL of 0.1 M HCl to the flask.

-

Place the flask in a water bath maintained at 60°C for 45 minutes.

-

After the incubation period, remove the flask and allow it to cool to room temperature.

-

Neutralize the solution by adding 3 mL of 0.1 M NaOH.

-

Make up the volume to 50 mL with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

HPLC Method for the Analysis of Rabeprazole and Rabeprazole Thioether

This is a general HPLC method compiled from established stability-indicating assays.

Chromatographic Conditions:

-

Column: Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.

-

Mobile Phase A: A mixture of 0.025 M KH₂PO₄ buffer (pH adjusted to 6.4 with 0.1% triethylamine) and acetonitrile (90:10 v/v).

-

Mobile Phase B: A mixture of acetonitrile and water (90:10 v/v).

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 10 90 10 20 50 50 30 20 80 35 100 0 | 40 | 100 | 0 |

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Conclusion

The non-enzymatic formation of rabeprazole thioether is a critical degradation pathway that is predominantly influenced by acidic conditions. A thorough understanding of the reaction mechanism and the conditions that promote this conversion is essential for the development of stable rabeprazole formulations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to investigate the stability of rabeprazole and to accurately quantify the formation of its thioether degradant. By employing these methodologies, it is possible to develop robust formulations that minimize degradation and ensure the quality and efficacy of the final drug product.

References

Pharmacological Activity of Rabeprazole Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological activities of rabeprazole's primary metabolites. Rabeprazole, a second-generation proton pump inhibitor (PPI), is primarily metabolized in the liver and through non-enzymatic pathways into several key derivatives. Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall efficacy, potential for drug-drug interactions, and clinical pharmacology.

Rabeprazole Metabolism Overview

Rabeprazole undergoes extensive metabolism through both enzymatic and non-enzymatic pathways. The cytochrome P450 (CYP) system, specifically CYP3A4 and CYP2C19, is involved in the formation of the sulfone and desmethyl metabolites, respectively.[1][2] However, a significant portion of rabeprazole's clearance occurs via a non-enzymatic reduction to its thioether derivative.[3][4] This metabolic profile makes rabeprazole's pharmacokinetics less susceptible to the genetic polymorphisms of CYP2C19 compared to other PPIs.[3]

Figure 1: Metabolic Pathway of Rabeprazole.

Pharmacological Activity at the H⁺/K⁺-ATPase

The primary mechanism of action for PPIs is the inhibition of the gastric H⁺/K⁺-ATPase (proton pump). While rabeprazole is a potent inhibitor, data on the direct antisecretory activity of its major metabolites is limited and, in some cases, conflicting. Product information from drug labels indicates that the primary plasma metabolites, rabeprazole thioether and rabeprazole sulfone, were not observed to have significant antisecretory activity.[5] This suggests they do not contribute meaningfully to the inhibition of gastric acid secretion. In contrast, some commercial suppliers refer to rabeprazole thioether as an "active metabolite," though this may refer to activities other than proton pump inhibition.[6][7][8]

To date, specific IC₅₀ or Kᵢ values for the direct inhibition of H⁺/K⁺-ATPase by rabeprazole's main metabolites are not available in peer-reviewed literature. This represents a significant data gap in fully characterizing their pharmacological contribution to acid suppression.

Data Summary: Metabolite Activity on H⁺/K⁺-ATPase

| Metabolite | Formation Pathway | Reported H⁺/K⁺-ATPase Inhibitory Activity | Citation(s) |

| Rabeprazole Thioether | Non-enzymatic reduction | No significant antisecretory activity observed. | [5] |

| Rabeprazole Sulfone | CYP3A4 | No significant antisecretory activity observed. | [5] |

| Desmethyl Rabeprazole | CYP2C19 | Data not available in reviewed literature. | |

| Desmethyl Rabeprazole Thioether | CYP2C19 / CYP2D6 (from Thioether) | Pharmacological efficacy not yet fully investigated. | [4] |

Other Pharmacological Activities

While the direct antisecretory effects of the metabolites appear minimal, studies have revealed other biological activities, particularly for the major thioether metabolite.

Activity Against Helicobacter pylori

Rabeprazole and its thioether metabolite exhibit direct antibacterial properties against Helicobacter pylori. Notably, the thioether derivative is significantly more potent at inhibiting H. pylori motility than the parent compound. Motility is a crucial factor for the bacterium's colonization of the gastric mucosa.[9]

Inhibition of Cytochrome P450 Enzymes

The rabeprazole thioether metabolite has been shown to be a potent competitive inhibitor of several key CYP450 enzymes. This activity is relevant for assessing the potential for drug-drug interactions.

Quantitative Data on Other Biological Targets

| Compound | Target | Assay | Result Type | Value | Citation(s) |

| Rabeprazole Thioether | H. pylori Motility | Motility Inhibition | IC₅₀ | 0.25 µg/mL | [9] |

| Rabeprazole (Parent) | H. pylori Motility | Motility Inhibition | IC₅₀ | 16 µg/mL | [9] |

| Rabeprazole Thioether | CYP2C19 | Enzyme Inhibition | Kᵢ | 2 - 8 µM | [10] |

| Rabeprazole Thioether | CYP2C9 | Enzyme Inhibition | Kᵢ | 6 µM | [10] |

| Rabeprazole Thioether | CYP2D6 | Enzyme Inhibition | Kᵢ | 12 µM | [10] |

| Rabeprazole Thioether | CYP3A4 | Enzyme Inhibition | Kᵢ | 15 µM | [10] |

Experimental Protocols

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against the gastric proton pump.

Figure 2: Experimental Workflow for H⁺/K⁺-ATPase Inhibition Assay.

Methodology:

-

Enzyme Preparation: The H⁺/K⁺-ATPase enzyme is typically isolated from the gastric mucosal scrapings of sheep or goats. The tissue is homogenized in a Tris-HCl buffer (pH 7.4) and subjected to differential centrifugation to obtain a microsomal fraction rich in the enzyme.[10]

-

Pre-incubation: An aliquot of the enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., rabeprazole metabolite) or a vehicle control for approximately 60 minutes at 37°C. This allows the inhibitor to bind to the enzyme.[2]

-

Reaction Initiation: The enzymatic reaction is initiated by adding a reaction mixture containing ATP (e.g., 2 mM), MgCl₂ (e.g., 2 mM), and KCl (e.g., 2 mM). The mixture is incubated for a defined period, typically 30 minutes, at 37°C.[2]

-

Reaction Termination: The reaction is stopped by adding an ice-cold solution of 10% trichloroacetic acid (TCA), which denatures the enzyme and halts ATP hydrolysis.[2][10]

-

Phosphate Quantification: The mixture is centrifuged to pellet the precipitated proteins. The amount of inorganic phosphate released from ATP hydrolysis in the supernatant is then quantified. A common method is the Fiske-Subbarow reaction, where a colored complex is formed and measured spectrophotometrically at approximately 660 nm.

-

Data Analysis: The enzyme activity is calculated based on the amount of phosphate released. The percentage of inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) is then calculated from the resulting dose-response curve.

Mechanism of Action: Proton Pump Inhibition

Rabeprazole itself is a prodrug that requires activation in an acidic environment. Within the secretory canaliculus of the gastric parietal cell, rabeprazole is protonated and rapidly converted into a reactive tetracyclic sulfenamide. This active form then covalently binds to cysteine residues on the alpha-subunit of the H⁺/K⁺-ATPase, forming irreversible disulfide bonds. This binding inactivates the pump, blocking the final step in gastric acid secretion.[1][5]

Figure 3: Activation and Inhibition Pathway of Rabeprazole.

Conclusion

The primary metabolites of rabeprazole, particularly the thioether and sulfone derivatives, do not appear to possess significant direct antisecretory activity via H⁺/K⁺-ATPase inhibition. The parent drug, following acid-catalyzed activation, is responsible for the potent and lasting suppression of gastric acid. However, the major non-enzymatically formed metabolite, rabeprazole thioether, exhibits notable pharmacological activity at other targets. Its potent inhibition of H. pylori motility and various CYP450 enzymes are key findings. For drug development professionals, this suggests that while the metabolites may not contribute to the primary therapeutic effect, their potential for antibacterial action and drug-drug interactions warrants consideration. Further research is required to fully elucidate the complete pharmacological profile of all rabeprazole metabolites, especially to confirm the lack of H⁺/K⁺-ATPase activity with quantitative binding or inhibition assays.

References

- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lupin.com [lupin.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|CAS 117976-91-7 [benchchem.com]

- 5. calixhealthcare.com [calixhealthcare.com]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

- 8. glpbio.com [glpbio.com]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the analytical methodologies and structural characterization of impurities, degradation products, and metabolites associated with Rabeprazole. The presence of related compounds in an active pharmaceutical ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or greater.[1][2] This document details the common related compounds of Rabeprazole, the experimental protocols for their isolation and identification, and the logical workflows involved in their structural elucidation.

Identification and Characterization of Related Compounds

Rabeprazole, a proton pump inhibitor, is susceptible to degradation under various conditions and can contain process-related impurities from its synthesis.[3][4] Structural elucidation relies on a combination of advanced chromatographic and spectroscopic techniques.

Process-Related Impurities and Metabolites

During the synthesis and metabolism of Rabeprazole, several related compounds are formed. The most frequently reported include Rabeprazole sulfide and Rabeprazole sulfone, which are also known metabolites.[1][4] Other impurities can arise from side reactions or unreacted starting materials.[1][5]

The table below summarizes key impurities identified in Rabeprazole bulk drug substances.

| Impurity Name | Chemical Name | Method of Detection |

| Rabeprazole Sulfide (Impurity I / Impurity 3) | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole | HPLC, LC-MS |

| Rabeprazole Sulfone (Impurity II / Impurity 1) | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole | HPLC, LC-MS |

| Rabeprazole N-Oxide (Impurity VI / Impurity 7) | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridine-1-oxide]methyl]sulfinyl]-1H-benzimidazole | HPLC, LC-MS |

| Thiobenzimidazole Impurity (Impurity 5) | 1H-benzimidazole-2-thiol | HPLC, UPLC, LC-MS |

| Chloro Analogue of Rabeprazole | 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-bezimidazole | HPLC, LC-MS |

| Methoxy Analogue of Rabeprazole | 2-[{(4-methoxy-3-methyl-2-pyridinyl)methyl}sulfinyl]-1H-benzimidazole | HPLC, LC-MS |

| N-Aralkyl Rabeprazole (Impurity 8) | 2-[[[4-(3-methoxypropoxy)-3-methyl]pyridin-2-yl]methanesulfinyl]-1-[[4-(3-methoxypropoxy)-3-methyl]pyridin-2-ylmethyl]-1H-benzimidazole | HPLC, LC-MS |

Degradation Products

Forced degradation studies are crucial for identifying potential degradants that may form during the shelf life of a drug product. Rabeprazole is known to degrade significantly under acidic, basic, oxidative, and thermal stress conditions.[3][9]

The table below outlines the major degradation products observed under various stress conditions.

| Stress Condition | Major Degradants Identified | Percentage of Degradation (%) |

| Acid Hydrolysis | Impurity-5 (1.23%), Unknown at RRT 0.75 (2.06%) | Total Impurities: ~5.33% |

| Base Hydrolysis | Impurity-6 (2.01%), Unknown at RRT 0.75 (0.27%) | Total Impurities: ~4.07% |

| Oxidative (1% H₂O₂) | Impurity-4 (3.27%), Unknown at RRT 0.20 (1.07%) | Total Impurities: ~8.50% |

| Thermal (105°C, 18h) | Impurity-7 (0.52%), Unknown at RRT 2.08 (1.63%) | Total Impurities: ~5.33% |

| Photodegradation (UVC) | Benzimidazolone, Benzimidazole, [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol | Kinetics followed zero-order |

Experimental Protocols for Structural Elucidation

A multi-step analytical approach is required for the definitive identification and characterization of Rabeprazole's related compounds.

Chromatographic Separation

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques for separating Rabeprazole from its impurities.[1][6]

A. HPLC Method for Process-Related Impurities

-

Column: Prontosil Kromabond 100-5-C18 (250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: 0.01 M KH₂PO₄, pH adjusted to 6.6-7.0 with Triethylamine.[1]

-

Mobile Phase B: Acetonitrile and Methanol (95:5 v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 280 nm.[1]

-

Mode: Gradient elution.[1]

B. Stability-Indicating UPLC Method

-

Column: Acquity UPLC, RP18 (100 x 2.1 mm, 1.7 µm).[12]

-

Mobile Phase A: Ammonium acetate buffer with Ammonia (30%) solution (pH 6.4) and acetonitrile (90:10 v/v).[6]

-

Mobile Phase B: Water and acetonitrile (10:90 v/v).[6]

-

Flow Rate: 0.4 mL/min.[12]

-

Column Temperature: 25°C.[12]

-

Detection: UV at 280 nm.[12]

-

Mode: Gradient elution.

Mass Spectrometry (MS)

MS, particularly when coupled with liquid chromatography (LC-MS), is indispensable for determining the molecular weight of impurities.

-

Instrumentation: API-3000 LC-MS/MS mass spectrometer or High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS).[1][13]

-

Ionization: Electrospray Ionization (ESI) is commonly used.

-

Methodology: A mass spectrometry-compatible HPLC method is first developed, often using a volatile buffer like ammonium acetate.[1] The mass spectra of the separated impurities are then recorded to obtain their mass-to-charge ratio (m/z), providing crucial information for proposing elemental compositions and structures.[5][13] For complex structures, tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns, which help in elucidating the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of isolated impurities.

-

Instrumentation: Bruker Avance 400 MHz FT NMR spectrometer or similar.[1]

-

Solvents: Deuterated solvents such as DMSO-d₆ and CDCl₃ are typically used.[1]

-

Experiments:

-

¹H NMR and ¹³C NMR: Provide information on the proton and carbon framework of the molecule.[1]

-

2D NMR (COSY, HSQC, HMBC): These experiments are performed to assign signals unequivocally.[1]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule.

-

-

Forced Degradation Protocol

To identify degradation products, Rabeprazole is subjected to stress under various conditions as per ICH guidelines.

-

Acid Hydrolysis: The drug product is treated with an acid (e.g., 0.1 N HCl) and heated.

-

Base Hydrolysis: The sample is exposed to a base (e.g., 0.01 N NaOH) at room temperature.

-

Oxidative Degradation: The drug is treated with an oxidizing agent like hydrogen peroxide (e.g., 1% H₂O₂).[3]

-

Thermal Degradation: The solid drug powder is stored in a hot air oven at elevated temperatures (e.g., 105°C for 18 hours).[3]

-

Photolytic Degradation: The drug, either in solution or as a solid, is exposed to UV light (e.g., UVC-254 nm).[10]

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the structural elucidation and metabolism of Rabeprazole-related compounds.

Caption: General workflow for impurity identification and structural elucidation.

Caption: Simplified metabolic pathway of Rabeprazole.[14]

Caption: Interrelationship of analytical techniques in structural elucidation.

References

- 1. jocpr.com [jocpr.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Identification and synthesis of potential impurities of rabeprazo...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

physical and chemical properties of desmethyl rabeprazole thioether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl rabeprazole thioether is a significant metabolite of rabeprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. As a primary metabolite, understanding its physical and chemical properties is crucial for comprehensive pharmacokinetic and pharmacodynamic profiling, as well as for the development of analytical methods for its detection and quantification in biological matrices. This technical guide provides an in-depth overview of the known physical and chemical characteristics of this compound, along with its metabolic pathway and analytical methodologies.

Chemical and Physical Properties

This compound, with the IUPAC name 3-((2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)propan-1-ol, is a derivative of rabeprazole formed through metabolic processes in the body.[1] Its fundamental properties are summarized below.

General Properties

| Property | Value | Source |

| IUPAC Name | 3-((2-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-3-methylpyridin-4-yl)oxy)propan-1-ol | [1] |

| Synonyms | Rabeprazole Impurity 7, Desmethyl rabeprazolethioether | [2] |

| CAS Number | 117976-91-7 | [1] |

| Chemical Formula | C₁₇H₁₉N₃O₂S | [1] |

| Molecular Weight | 329.42 g/mol | [1] |

Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that some of these values are predicted through computational models due to the limited availability of experimentally determined data.

| Property | Value | Method | Source |

| Boiling Point | 572.5 °C at 760 mmHg | Predicted | [3] |

| Density | 1.32 g/cm³ | Predicted | [3] |

| pKa | 10.60 ± 0.10 | Predicted | [4] |

| XLogP3 | 3.31980 | Predicted | [3] |

Metabolic Pathway

This compound is a major human metabolite of rabeprazole.[1] The metabolic transformation primarily involves the cytochrome P450 enzyme system. Rabeprazole is first converted to its active metabolite, rabeprazole thioether, through a non-enzymatic reduction.[5] Subsequently, rabeprazole thioether undergoes O-desmethylation, a reaction catalyzed mainly by the CYP2C19 and CYP2D6 isoforms, to form this compound.[1][5]

Metabolic pathway of rabeprazole to this compound.

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A study involving the biotransformation of rabeprazole sulfide by Cunninghamella blakesleeana reported the following NMR data for the resulting O-desmethylated metabolite, which corresponds to this compound.[6]

¹H-NMR (600 MHz, DMSO-d₆) δ (ppm): 8.23 (1H, d, J = 5.6 Hz), 7.45 (2H, dd, J₁ = 5.8, J₂ = 3.2 Hz), 7.11 (2H, dd, J₁ = 5.9, J₂ = 3.1 Hz), 6.95 (1H, d, J = 5.6 Hz), 4.69 (2H, s), 4.12 (2H, t, J = 6.2 Hz), 3.58 (2H, t, J = 6.2 Hz), 2.21 (3H, s), 1.87–1.91 (2H, m).[6]

¹³C-NMR (150 MHz, DMSO-d₆) δ (ppm): 163.27, 155.16, 150.90, 148.24, 121.73, 120.20, 106.78, 65.50, 57.56, 36.74, 32.31, 10.88.[6]

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for the identification and quantification of this compound. In electrospray ionization (ESI-MS), the metabolite typically exhibits a protonated molecule [M+H]⁺ at an m/z of 330.25.[6] High-resolution mass spectrometry provides a more precise mass, with the exact mass of the neutral molecule being 329.11979803 Da.[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are essential for research and development.

Synthesis

While a specific, detailed synthesis protocol for this compound is not widely published, a general strategy involves the O-demethylation of rabeprazole thioether.[1] This can be achieved through various chemical or biological methods. One reported method involves the biotransformation of rabeprazole sulfide using the fungus Cunninghamella blakesleeana.[6]

Biotransformation Protocol Outline:

-

Cultivation of Microorganism: Cunninghamella blakesleeana is cultured in a suitable medium to obtain a sufficient biomass.

-

Substrate Addition: Rabeprazole sulfide is added to the microbial culture.

-

Incubation: The culture is incubated under controlled conditions (temperature, pH, agitation) to allow for the biotransformation to occur.

-

Extraction: The metabolite is extracted from the culture medium using an appropriate organic solvent.

-

Purification: The extracted compound is purified using chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for the quantification of this compound in biological samples.

HPLC Method Summary:

-

Column: A reversed-phase column, such as a C18, is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Detection: UV detection is commonly set at a wavelength where the analyte exhibits maximum absorbance.

-

Quantification: The concentration of the analyte is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a reference standard.

LC-MS/MS Method Summary:

-

Chromatography: Similar to HPLC, a reversed-phase column is used for separation.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecules of the analyte.

-

Mass Analysis: A tandem mass spectrometer is used to monitor specific precursor-to-product ion transitions for both the analyte and an internal standard, providing high selectivity and sensitivity.

-

Sample Preparation: A simple dilution of the sample (e.g., urine) with an organic solvent like methanol is often sufficient.[4]

General analytical workflow for the quantification of this compound.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, a major metabolite of rabeprazole. The provided data on its identity, physicochemical characteristics, metabolic formation, and analytical determination are vital for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. While much of the physicochemical data is based on computational predictions, the spectral and analytical information provides a solid foundation for further experimental investigation and method development. The outlined experimental approaches offer a starting point for the synthesis and quantification of this important metabolite, facilitating a deeper understanding of the overall disposition of rabeprazole in the body.

References

- 1. This compound|CAS 117976-91-7 [benchchem.com]

- 2. This compound | C17H19N3O2S | CID 15166260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound , 99.00% , 117976-91-7 - CookeChem [cookechem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. An O-Demethylation Metabolite of Rabeprazole Sulfide by Cunninghamella blakesleeana 3.970 Biotransformation [mdpi.com]

Desmethyl Rabeprazole Thioether: An In-Depth Technical Guide on a Key Rabeprazole Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of desmethyl rabeprazole thioether, a significant impurity and major human metabolite of the proton pump inhibitor rabeprazole. This document delves into its chemical identity, formation pathways, and analytical methodologies for its detection and quantification. It also summarizes available data on its potential pharmacological and toxicological properties, alongside regulatory considerations. Detailed experimental protocols and visual diagrams are provided to support researchers and professionals in the pharmaceutical industry in understanding and controlling this impurity in rabeprazole drug substances and products.

Introduction

Rabeprazole, a substituted benzimidazole, is a widely used proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] The quality and safety of rabeprazole formulations are of paramount importance, necessitating a thorough understanding and control of any impurities. This compound has been identified as a key impurity and a major metabolite of rabeprazole.[3][4] This guide aims to be a central resource for scientific professionals, offering detailed information on the characterization and control of this specific compound.

Chemical and Physical Properties

This compound is chemically known as 3-[[2-[[(1H-Benzimidazol-2-yl)thio]methyl]-3-methyl-4-pyridinyl]oxy]-1-propanol.[4] Its key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-[[2-[[(1H-Benzimidazol-2-yl)thio]methyl]-3-methyl-4-pyridinyl]oxy]-1-propanol | [4] |

| CAS Number | 117976-91-7 | [3] |

| Molecular Formula | C₁₇H₁₉N₃O₂S | [3][5] |

| Molecular Weight | 329.42 g/mol | [3][5] |

| Synonyms | Rabeprazole Impurity 7, Desmethyl rabeprazolethioether | [4] |

Formation Pathways

This compound is formed through two primary pathways: as a metabolic byproduct in humans and as a process-related impurity or degradation product in the manufacturing of rabeprazole.

Metabolic Pathway

In humans, rabeprazole is extensively metabolized in the liver. A major metabolic route involves a non-enzymatic reduction to rabeprazole thioether.[3] Subsequently, rabeprazole thioether undergoes O-desmethylation to form this compound. This reaction is primarily catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[3][6]

References

- 1. Toxicological impact of rabeprazole and evaluation of toxic effects on the plant-based eukaryotic test models [scielo.org.co]

- 2. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 117976-91-7 [benchchem.com]

- 4. This compound | C17H19N3O2S | CID 15166260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. ClinPGx [clinpgx.org]

Methodological & Application

Application Note: High-Throughput Quantification of Desmethyl Rabeprazole Thioether in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of desmethyl rabeprazole thioether, a key metabolite of the proton pump inhibitor rabeprazole, in human plasma. The described method is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and drug metabolism studies. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and precise mass spectrometric parameters, ensuring high-throughput and reliable quantification. All quantitative data and experimental protocols are detailed to facilitate seamless adoption and implementation in a laboratory setting.

Introduction